BENGHE Foundational & Exploratory

Check Availability & Pricing

"2-(2-Ethylphenoxy)acetic acid" chemical
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(2-Ethylphenoxy)acetic acid

Cat. No.: B168020

An In-depth Technical Guide to 2-(2-Ethylphenoxy)acetic Acid

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Ethylphenoxy)acetic acid
(CAS No: 1798-03-4), a key organic intermediate. The document delineates its chemical
identity, physicochemical properties, and a detailed, field-proven synthesis protocol based on
the Williamson ether synthesis. The narrative emphasizes the causality behind experimental
choices, ensuring a self-validating methodology for researchers, scientists, and professionals in
drug development. Furthermore, this guide explores the compound's applications as a versatile
building block in medicinal chemistry and other areas of organic synthesis, grounded in
authoritative references.

Chemical Identity and Physicochemical Properties

2-(2-Ethylphenoxy)acetic acid is an aromatic carboxylic acid derivative. Its core structure
consists of a 2-ethylphenol moiety linked to an acetic acid group via an ether bond. This
structure makes it a valuable intermediate for introducing a substituted phenoxyacetic acid
pharmacophore into more complex molecules.

IUPAC Name: 2-(2-Ethylphenoxy)acetic acid CAS Number: 1798-03-4[1][2][3] Molecular
Formula: C10H1203[1]
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Below is the two-dimensional chemical structure of the molecule.
Caption: 2D Structure of 2-(2-Ethylphenoxy)acetic acid

The physicochemical properties of this compound are summarized in the table below, providing
critical data for experimental design and safety considerations.

Property Value Source
Molecular Weight 180.20 g/mol [1]
Appearance Solid (Typical)

Boiling Point 296.4 °C at 760 mmHg [2]
Density 1.144 g/cm3 [2]
Flash Point 115.2°C [2]
Purity (Typical) 295% [1]
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Synthesis and Manufacturing Insights

The synthesis of 2-(2-ethylphenoxy)acetic acid is most efficiently achieved via the Williamson
ether synthesis. This classic and reliable nucleophilic substitution reaction involves the
deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an
alkyl halide.

Mechanistic Rationale and Experimental Choices

The chosen protocol involves the reaction of 2-ethylphenol with chloroacetic acid in the
presence of a strong base, such as sodium hydroxide.

» Choice of Phenol: 2-Ethylphenol serves as the aromatic backbone of the target molecule. Its
phenolic hydroxyl group is weakly acidic (pKa = 10) and requires a strong base for complete
deprotonation to the highly nucleophilic phenoxide ion.
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e Choice of Base: Sodium hydroxide (NaOH) is a cost-effective and potent base sufficient to
deprotonate the phenol. The use of at least two equivalents is critical: the first equivalent
neutralizes the acidic phenol, and the second neutralizes the chloroacetic acid starting
material, preventing it from protonating the newly formed phenoxide.

» Choice of Alkylating Agent: Chloroacetic acid is the reagent that provides the carboxymethyl
group (-CH2COOH). While its ester, ethyl chloroacetate, could also be used followed by a
subsequent hydrolysis step, using chloroacetic acid directly in an aqueous basic medium is a
more atom-economical approach, streamlining the process into a single synthetic step.

» Solvent System: Water is an effective solvent for this reaction. It readily dissolves the sodium
hydroxide and the sodium salts of both 2-ethylphenol and chloroacetic acid, creating a
homogeneous reaction environment that facilitates ionic interactions and high reaction rates.

o Temperature: Heating the reaction mixture, typically to reflux, is necessary to overcome the
activation energy of the Sn2 reaction, ensuring a reasonable reaction time and high
conversion.

The overall synthetic workflow is depicted below.

Click to download full resolution via product page

Caption: Synthetic Workflow for 2-(2-Ethylphenoxy)acetic acid

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and
purification.

o Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, dissolve sodium hydroxide (2.1 eq.) in deionized water.
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e Phenoxide Formation: To the stirred NaOH solution, add 2-ethylphenol (1.0 eq.) portion-wise.
A mild exotherm may be observed. Stir the mixture until the phenol has completely dissolved
to form a clear solution of sodium 2-ethylphenoxide.

o Addition of Alkylating Agent: In a separate beaker, carefully neutralize chloroacetic acid (1.05
eg.) with a portion of the prepared sodium hydroxide solution in water, ensuring the
temperature is controlled. Add this neutralized solution of sodium chloroacetate dropwise to
the phenoxide solution in the flask.[4]

e Reaction: Heat the resulting mixture to reflux (approximately 100-105 °C) and maintain this
temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

o Workup - Acidification: After the reaction is complete, cool the flask to room temperature and
then further in an ice bath. Slowly and carefully acidify the reaction mixture by adding
concentrated hydrochloric acid (HCI) dropwise until the pH is approximately 1-2 (test with pH
paper). A white or off-white precipitate of 2-(2-ethylphenoxy)acetic acid will form.

« |solation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the
filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl) and any
unreacted starting materials.

 Purification and Drying: The crude product can be further purified by recrystallization from an
appropriate solvent system (e.g., ethanol/water). Dry the purified solid in a vacuum oven at
50-60 °C to a constant weight.

Applications in Research and Drug Development

Phenoxyacetic acid derivatives are a well-established class of compounds with diverse
biological activities. While specific applications for 2-(2-ethylphenoxy)acetic acid are not
extensively documented as a final drug product, its primary value lies in its role as a versatile
chemical intermediate and building block.

» Scaffold for Pharmaceutical Synthesis: The molecule provides a functionalized aromatic ring
that can be readily incorporated into larger, more complex molecules. The carboxylic acid
handle is a key functional group, enabling amide bond formation, esterification, or reduction
to an alcohol, thus serving as a crucial connection point in multi-step syntheses. Acetic acid
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and its derivatives are fundamental building blocks in the synthesis of active pharmaceutical
ingredients (APIs).[5]

o Linker Technology: In modern drug discovery, molecules like this can be used as linkers or
spacers.[6] For instance, in the development of PROteolysis TArgeting Chimeras
(PROTACS) or Antibody-Drug Conjugates (ADCs), linkers are essential for connecting the
targeting moiety to the payload.[7] The defined length and relative rigidity of the
phenoxyacetic acid structure can be advantageous for controlling the spatial orientation of
different parts of a conjugate molecule.

e Plant Growth Regulators: Historically, phenoxyacetic acids, such as 2,4-
Dichlorophenoxyacetic acid (2,4-D), are known for their potent auxin-like activity, making
them effective herbicides and plant growth regulators.[4] Derivatives like 2-(2-
ethylphenoxy)acetic acid can be synthesized and screened for similar or modulated
agrochemical properties.

Conclusion

2-(2-Ethylphenoxy)acetic acid is a valuable and accessible organic intermediate. Its chemical
structure, featuring a reactive carboxylic acid and a modifiable aromatic ring, makes it a
strategic component for synthetic chemists. The Williamson ether synthesis provides a robust
and scalable method for its production. For professionals in drug discovery and development,
this compound represents a key building block for constructing novel molecular entities and for
use in advanced therapeutic modalities like ADCs and PROTACS. Its straightforward synthesis
and versatile reactivity ensure its continued relevance in the field of applied organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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